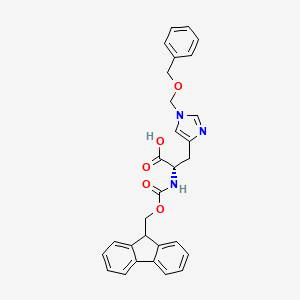

Nalpha-Fmoc-pi-Bom-L-histidine

Description

Properties

CAS No. |

138775-06-1 |

|---|---|

Molecular Formula |

C29H27N3O5 |

Molecular Weight |

497.5 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid |

InChI |

InChI=1S/C29H27N3O5/c33-28(34)27(14-21-15-32(18-30-21)19-36-16-20-8-2-1-3-9-20)31-29(35)37-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,15,18,26-27H,14,16-17,19H2,(H,31,35)(H,33,34)/t27-/m0/s1 |

InChI Key |

PYZZDBDNJGSAQO-MHZLTWQESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COCN2C=C(N=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Canonical SMILES |

C1=CC=C(C=C1)COCN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Origin of Product |

United States |

Preparation Methods

Imidazole Nitrogen Protection with Benzyloxymethyl (Bom)

The selective protection of the imidazole nitrogen (pi position) of histidine is achieved by alkylation using benzyloxymethyl chloride (Bom-Cl). This step requires regioselective control to ensure substitution at the pi nitrogen rather than the N1 position of the imidazole ring.

- Starting material: L-histidine or its methyl ester derivative (e.g., Boc-His-OMe).

- Reagents: Bom-Cl in the presence of a base (e.g., triethylamine).

- Conditions: Typically conducted in an organic solvent under controlled temperature to favor regioselectivity.

- Outcome: Formation of Boc-His(3-Bom)-OMe or Boc-His(1-Bom)-OMe regioisomers, with the 3-Bom isomer being preferred for SPPS due to lower racemization and better stability.

This regioselective alkylation is critical because the 3-Bom (pi-Bom) derivative minimizes side reactions and improves peptide synthesis outcomes.

Introduction of the Fmoc Protecting Group

The Fmoc group is introduced at the N-alpha amino group to protect it during peptide synthesis cycles.

- Starting material: The Bom-protected histidine derivative (e.g., Boc-His(3-Bom)-OMe).

- Reagents: Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) or equivalent Fmoc reagents.

- Conditions: Typically carried out in a biphasic system (aqueous base and organic solvent) to facilitate selective acylation of the amino group.

- Purification: After reaction completion, the product is extracted and purified by recrystallization or chromatography.

This step yields Nalpha-Fmoc-pi-Bom-L-histidine, ready for use in SPPS.

Purification and Crystallization

Purification is essential to remove unreacted reagents, regioisomeric impurities, and side products.

- Extraction: After reaction, aqueous extraction removes excess Fmoc-Cl and by-products.

- pH Adjustment: Acidification to pH ~2 causes precipitation of the protected amino acid.

- Solvent Extraction: Ethyl acetate extraction isolates the product from aqueous layers.

- Recrystallization: Common solvents include ethanol/water mixtures, ethyl acetate/petroleum ether, or isopropanol to achieve high purity crystals.

- Drying: Rotary evaporation and drying under vacuum yield the fine crystalline product.

Table 1 summarizes typical purification solvents and conditions reported in literature:

| Step | Solvent System | Temperature | Notes |

|---|---|---|---|

| Extraction | Diethyl ether/water | Room temp | Removes residual Fmoc-Cl |

| Acidification | Aqueous acid (pH 2) | Room temp | Precipitates protected amino acid |

| Organic Extraction | Ethyl acetate | Room temp | Isolates product |

| Recrystallization | Ethanol/water (3:2) | 25-80 °C | Dissolution and slow cooling |

| Alternative | Ethyl acetate/petroleum ether | Room temp | For selective crystallization |

| Drying | Vacuum evaporation | 40-60 °C | Removes solvents |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is predominantly used in Fmoc-based SPPS protocols. Its preparation quality directly impacts peptide synthesis efficiency.

- Loading on resin: The protected amino acid is coupled to solid support resins (e.g., Rink amide resin) using standard coupling agents such as HBTU/HOBt and base (DIPEA or NMM).

- Deprotection: The Fmoc group is removed by piperidine in DMF, while the Bom group remains stable during peptide elongation.

- Cleavage: Final acidolytic cleavage removes side-chain protecting groups including Bom, releasing the full peptide.

The Bom group protects the imidazole nitrogen during synthesis, minimizing racemization and side reactions that are common with histidine residues.

Analysis of Racemization and By-Product Formation

Studies have shown that the use of the Bom group on the imidazole nitrogen significantly reduces racemization of histidine during coupling reactions compared to other protecting groups like Trityl (Trt).

- Racemization rates are typically below 5% per coupling.

- By-product formation due to formaldehyde release during Bom deprotection can be mitigated by adding scavengers such as methoxyamine hydrochloride during cleavage.

- Longer acid treatment times are required for Bom removal compared to other protecting groups.

Table 2 summarizes comparative data on histidine protecting groups in SPPS:

| Protecting Group | Racemization Rate | Stability During SPPS | Ease of Removal | By-Product Concerns |

|---|---|---|---|---|

| Bom (Benzyloxymethyl) | <5% | High | Moderate (longer acid treatment) | Formaldehyde release; scavengers reduce by-products |

| Trt (Trityl) | Higher (>5%) | Moderate | Easier | Less formaldehyde concerns |

| Other (e.g., Boc) | Variable | Variable | Variable | Variable |

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Imidazole N pi-position protection | Bom-Cl, base, organic solvent, controlled temp | Selective alkylation to Boc-His(3-Bom)-OMe |

| 2 | N-alpha Fmoc protection | Fmoc-Cl, aqueous base, organic solvent biphasic | Formation of this compound |

| 3 | Purification | Acidification, extraction with ethyl acetate, recrystallization (ethanol/water) | High purity crystalline product |

| 4 | Use in SPPS | Coupling with HBTU/HOBt, DIPEA; Fmoc deprotection with piperidine | Efficient peptide synthesis with low racemization |

The preparation of this compound is a well-established multi-step process involving regioselective protection of the histidine imidazole ring, introduction of the Fmoc group, and careful purification. The Bom protecting group confers enhanced stability and reduced racemization during peptide synthesis, making this compound a preferred choice for histidine incorporation in complex peptides.

While the synthesis is somewhat demanding due to regioselectivity and formaldehyde by-product management, optimized protocols and scavenger use have improved outcomes. The compound's utility in SPPS has been validated by extensive research, as reflected in the literature and commercial availability.

Chemical Reactions Analysis

Coupling Reactions

The activated carboxylic acid group of Nalpha-Fmoc-pi-Bom-L-histidine reacts with amino or hydroxyl groups to form peptide or ester bonds. Activation typically employs carbodiimides (e.g., DCC) or uronium-based reagents (e.g., TBTU), with coupling efficiencies exceeding 95% under optimized conditions .

Key Data:

| Activator | Base | Coupling Efficiency | Racemization Risk |

|---|---|---|---|

| TBTU | DIPEA | >98% | <0.5% |

| DCC | HOBt | 90-95% | 1-2% |

-

The Bom group at the imidazole nitrogen reduces racemization during activation by sterically hindering base-induced abstraction of the α-hydrogen .

-

Comparative studies show that coupling with TBTU/DIPEA achieves near-quantitative yields with minimal epimerization (<0.5%) compared to traditional DCC/HOBt .

Fmoc Removal

The Fmoc group is cleaved via β-elimination using 20% piperidine in DMF , requiring two treatments (5 min and 10 min) for complete removal . Alternative bases like DBU accelerate deprotection (≤3 min) but risk aspartimide formation in Asp-containing sequences .

Bom Removal

The Bom group is removed under strong acidic conditions (e.g., 95% TFA with scavengers like triisopropylsilane). This step is orthogonal to Fmoc cleavage, enabling sequential deprotection .

Side Reactions:

-

Residual formaldehyde from Bom deprotection can alkylate nucleophilic residues (e.g., cysteine). Scavengers (e.g., methoxyamine) mitigate this by trapping formaldehyde .

-

Prolonged TFA exposure (>2 hr) risks histidine side-chain degradation .

Metal Coordination and Side-Chain Reactivity

The imidazole ring of this compound retains metal-binding capacity despite Bom protection. Studies demonstrate its ability to coordinate Cu(II) and Zn(II) ions, facilitating applications in metalloprotein synthesis .

Experimental Findings:

-

Cu(II) Binding : Forms stable complexes (log K = 4.2 ± 0.3) at pH 7.4, confirmed by UV-Vis spectroscopy .

-

Histidine-Modified Peptides : Bom-protected histidine enhances peptide stability in metal-rich environments compared to unprotected analogs .

Comparative Analysis of Protective Groups

The Bom group outperforms traditional Trt (trityl) protection in minimizing side reactions:

| Protection | Racemization During Coupling | Deprotection By-Products |

|---|---|---|

| Bom (Nπ) | <0.5% | Formaldehyde (scavenged) |

| Trt (Nπ) | 2-3% | Trityl cation (hard to remove) |

Scientific Research Applications

Nalpha-Fmoc-pi-Bom-L-histidine is a histidine derivative utilized in peptide synthesis, particularly solid-phase peptide synthesis (SPPS). It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-alpha position and a benzyloxymethyl (Bom) group at the imidazole nitrogen. The compound is used as a building block in creating complex peptides due to its unique protective groups that enhance stability and reactivity while minimizing racemization risks.

Scientific Research Applications

Peptide Synthesis

this compound is valuable in peptide synthesis because it facilitates high yields and purity while reducing racemization risks, making it particularly useful in developing therapeutic peptides. Fmoc SPPS is now the preferred method for peptide synthesis, with high-quality Fmoc building blocks available at a low cost . The adoption of Fmoc SPPS was rapid because biologists realized they could quickly prepare peptides suitable for antibody production using inexpensive machines .

Metal-Based Therapeutics

Peptides containing this compound exhibit enhanced interactions with metal ions due to the imidazole side chain's ability to coordinate with metals. This property makes it useful in developing metalloproteins or metal-based therapeutics. Modifications at the imidazole position can significantly affect binding affinities in various biological contexts.

** minimizing racemization**

The synthesis and properties of Fmoc-His(3-Bum)-OH have been reevaluated regarding its application in SPPS to minimize racemization of histidine residues during coupling and esterification reactions . By-product formation during the deprotection of test peptides could be significantly reduced by scavenging the concomitantly formed HCHO, such as with methoxyamine . In principle, no racemization could be detected when coupling Fmoc-His(3-Bum)-OH with the standard reagent TBTU in the presence of one equivalent of DIPEA .

Histidine Applications

L-histidine (HIS) is an essential amino acid with unique roles in proton buffering, metal ion chelation, and scavenging of reactive oxygen and nitrogen species . Dietary HIS affects histamine concentrations in immune cells, the stomach, and the brain .

Carnosine (β-alanyl-L-histidine) is a naturally occurring endogenous dipeptide with a well-demonstrated multimodal mechanism of action . This includes the detoxification of reactive oxygen and nitrogen species, the down-regulation of the production of pro-inflammatory mediators, the inhibition of aberrant protein formation, and the modulation of cells in the peripheral (macrophages) and brain (microglia) immune systems .

Mechanism of Action

The mechanism of action of Nalpha-Fmoc-pi-Bom-L-histidine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Bom group protects the imidazole side chain. During peptide synthesis, these protective groups are selectively removed to allow for the formation of peptide bonds .

Comparison with Similar Compounds

Variation in Side Chain Protecting Groups

The choice of side chain protection significantly impacts synthesis efficiency and deprotocolysis conditions.

Key Findings :

- Bom vs. Trityl : Trityl offers superior stability under acidic conditions but increases molecular weight by ~120 Da compared to Bom. This bulkiness can hinder coupling efficiency in sterically demanding peptides .

- Bom vs. MBom : The methoxy group in MBom accelerates deprotection but may introduce synthetic complexity due to its sensitivity .

Variation in N-alpha Protecting Groups

The N-alpha protecting group determines the orthogonal deprotection strategy.

Key Findings :

Methylated Histidine Derivatives

Methylation alters hydrogen-bonding capacity and steric effects.

| Compound Name | Modification | Molecular Weight | CAS Number |

|---|---|---|---|

| Fmoc-1-methyl-L-histidine | 1-Methylimidazole | 391.42 | 202920-22-7 |

| Fmoc-3-methyl-L-histidine | 3-Methylimidazole | 391.42 | 252049-16-4 |

| L-1-Methylhistidine | 1-Methylimidazole | 169.18 | 3325-95-1 |

Key Findings :

Dual Protection Strategies

Orthogonal protection enables complex peptide architectures.

| Compound Name | Protection Strategy | Molecular Weight | CAS Number |

|---|---|---|---|

| Fmoc-His(Fmoc)-OH | Nalpha-Fmoc, Nim-Fmoc | 599.6 | 98929-98-7 |

| This compound | Nalpha-Fmoc, Pi-Bom | ~500 | Not provided |

Q & A

Q. How can researchers balance the need for high-purity this compound with cost and time constraints?

- Methodological Answer :

- Tiered Synthesis : Reserve high-purity batches (e.g., >98% HPLC) for critical assays and use research-grade material for preliminary studies .

- Automation : Utilize peptide synthesizers to standardize coupling/deprotection steps and reduce human error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.